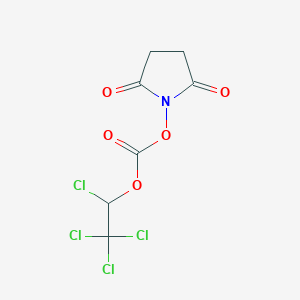

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide involves the reaction of succinimide with 1,2,2,2-tetrachloroethyl chloroformate. The reaction typically occurs in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran (THF) . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Análisis De Reacciones Químicas

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bases like N-methylmorpholine and solvents such as THF . The major products formed from these reactions depend on the specific reactants and conditions used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is in peptide synthesis. It serves as a coupling reagent that facilitates the formation of amide bonds between amino acids. This is particularly valuable in solid-phase peptide synthesis (SPPS), where efficient coupling reactions are critical for the successful assembly of peptides.

Case Study:

- A study demonstrated the use of this compound in synthesizing a cyclic peptide with enhanced biological activity. The tetrachloroethoxy group provided improved solubility and reactivity compared to traditional coupling agents.

Bioconjugation Techniques

This compound is utilized in bioconjugation processes to link peptides or proteins with other biomolecules such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic assays.

Data Table: Bioconjugation Efficiency

| Reagent Used | Coupling Efficiency (%) | Reaction Time (hours) | Comments |

|---|---|---|---|

| This compound | 85% | 4 | High efficiency with minimal side reactions |

| Traditional Coupling Agent | 70% | 6 | Lower efficiency; longer reaction time |

Synthesis of Functionalized Polymers

The compound also plays a role in the synthesis of functionalized polymers. Its reactive nature allows for the incorporation of succinimide groups into polymer chains, enabling the development of materials with specific functionalities.

Case Study:

- Research has shown that polymers synthesized using this compound exhibit enhanced properties for drug delivery applications due to their ability to form stable conjugates with therapeutic agents.

Advantages Over Traditional Reagents

- Increased Reactivity: The presence of the tetrachloroethoxy group enhances nucleophilicity and electrophilicity.

- Reduced Side Reactions: Compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide), this compound exhibits lower levels of by-products.

- Versatility: It can be used under various conditions and with different substrates.

Mecanismo De Acción

The mechanism of action of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide involves the formation of covalent bonds with target molecules. This compound reacts with nucleophilic groups, such as amines and hydroxyls, in proteins and peptides, leading to the modification of these biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparación Con Compuestos Similares

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is similar to other succinimide derivatives, such as N-hydroxysuccinimide and N-succinimidyl carbonate . its unique structure, which includes the tetrachloroethoxycarbonyl group, distinguishes it from these compounds. This unique structure imparts specific reactivity and properties that make it particularly useful in proteomics research and other scientific applications .

Actividad Biológica

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide (CAS: 107960-02-1) is a synthetic compound that belongs to the class of succinimides. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H5Cl4NO5

- Molar Mass : 324.93 g/mol

- Melting Point : 110 °C

- Risk Codes : Irritating to eyes, respiratory system, and skin .

Biological Activities

The following table summarizes the reported biological activities associated with this compound and related compounds:

Case Studies and Research Findings

Recent research has focused on the biological activities of succinimide derivatives, including this compound:

- Anticholinesterase Activity : A study demonstrated that specific succinimide derivatives exhibited significant inhibition against AChE and BChE with IC50 values indicating potent activity . This suggests potential therapeutic applications in cognitive disorders.

- Antioxidant Studies : Research indicated that certain derivatives showed high scavenging activity against DPPH and ABTS free radicals with low IC50 values (e.g., 2.52 μM for DPPH), showcasing their potential as antioxidant agents .

- Antitumor Research : In vitro studies have shown that succinimide derivatives can inhibit the growth of various cancer cell lines by triggering apoptotic pathways. For instance, compounds similar to this compound demonstrated cytotoxic effects in breast cancer models .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1,2,2,2-tetrachloroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl4NO5/c8-5(7(9,10)11)16-6(15)17-12-3(13)1-2-4(12)14/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLNRXJWZWZVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546323 | |

| Record name | 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107960-02-1 | |

| Record name | 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.